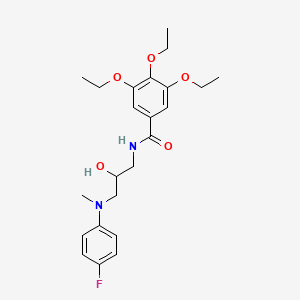

N-(3-((4-Fluorophenyl)methylamino)-2-hydroxypropyl)-3,4,5-triethoxybenzamide

Description

N-(3-((4-Fluorophenyl)methylamino)-2-hydroxypropyl)-3,4,5-triethoxybenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a fluorophenyl group, a hydroxypropyl group, and a triethoxybenzamide moiety. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Properties

CAS No. |

73584-11-9 |

|---|---|

Molecular Formula |

C23H31FN2O5 |

Molecular Weight |

434.5 g/mol |

IUPAC Name |

3,4,5-triethoxy-N-[3-(4-fluoro-N-methylanilino)-2-hydroxypropyl]benzamide |

InChI |

InChI=1S/C23H31FN2O5/c1-5-29-20-12-16(13-21(30-6-2)22(20)31-7-3)23(28)25-14-19(27)15-26(4)18-10-8-17(24)9-11-18/h8-13,19,27H,5-7,14-15H2,1-4H3,(H,25,28) |

InChI Key |

RNNBHZIWLUWOKZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC(CN(C)C2=CC=C(C=C2)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((4-Fluorophenyl)methylamino)-2-hydroxypropyl)-3,4,5-triethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Fluorophenyl Intermediate: The initial step involves the reaction of 4-fluorobenzylamine with an appropriate aldehyde or ketone to form the fluorophenyl intermediate.

Hydroxypropylation: The fluorophenyl intermediate is then reacted with an epoxide, such as glycidol, under basic conditions to introduce the hydroxypropyl group.

Amidation: The final step involves the reaction of the hydroxypropyl intermediate with 3,4,5-triethoxybenzoic acid or its derivatives to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-((4-Fluorophenyl)methylamino)-2-hydroxypropyl)-3,4,5-triethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the benzamide moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Amines, thiols, under basic or acidic conditions

Major Products Formed

Oxidation: Formation of carbonyl derivatives

Reduction: Formation of alcohol derivatives

Substitution: Formation of substituted fluorophenyl derivatives

Scientific Research Applications

N-(3-((4-Fluorophenyl)methylamino)-2-hydroxypropyl)-3,4,5-triethoxybenzamide has a wide range of scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, and anticancer properties.

Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-((4-Fluorophenyl)methylamino)-2-hydroxypropyl)-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, it may interact with cellular receptors to induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

- N-(3-((4-Chlorophenyl)methylamino)-2-hydroxypropyl)-3,4,5-triethoxybenzamide

- N-(3-((4-Bromophenyl)methylamino)-2-hydroxypropyl)-3,4,5-triethoxybenzamide

- N-(3-((4-Methylphenyl)methylamino)-2-hydroxypropyl)-3,4,5-triethoxybenzamide

Uniqueness

N-(3-((4-Fluorophenyl)methylamino)-2-hydroxypropyl)-3,4,5-triethoxybenzamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties

Biological Activity

N-(3-((4-Fluorophenyl)methylamino)-2-hydroxypropyl)-3,4,5-triethoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C23H31FN2O5

- Molecular Weight : 434.501 g/mol

- LogP : 3.868 (indicating moderate lipophilicity)

- PSA (Polar Surface Area) : 92.54 Ų

These properties suggest that the compound may exhibit significant bioavailability and interaction with biological membranes.

Antitumor Activity

Recent studies have indicated that certain benzamide derivatives possess antitumor properties. For instance, a related compound was shown to induce apoptosis in cancer cell lines and inhibit tumor growth in xenograft models . While direct studies on this compound are scarce, its structural similarities to known antitumor agents suggest it may exhibit similar effects.

Case Studies

- In Vitro Studies : Preliminary assessments using similar compounds have demonstrated cytotoxic effects against various cancer cell lines. For example, a study reported an ED50 value of 0.04 mg/kg/day for a related compound in reducing liver cholesteryl esters in cholesterol-fed hamsters, indicating potential for lipid modulation and anticancer activity .

- Animal Models : In vivo studies involving structurally similar benzamide derivatives have shown promising results in reducing tumor size and improving survival rates in mouse models with intact immune systems .

Safety and Toxicology

The safety profile of this compound has not been extensively documented. However, general safety precautions should be observed when handling similar chemical compounds:

| Hazard Identification | Description |

|---|---|

| Acute Toxicity | Limited data available; consult safety data sheets for handling procedures. |

| Chronic Exposure | Potential for long-term effects not fully studied; further research needed. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.